molecular formula C9H9NO6 B11882159 Ethyl 4,5-dihydroxy-2-nitrobenzoate

Ethyl 4,5-dihydroxy-2-nitrobenzoate

Cat. No.: B11882159
M. Wt: 227.17 g/mol
InChI Key: GNHVDYINBIESSF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydroxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4,5-dihydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The hydroxyl groups can participate in esterification reactions to form different ester derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 4,5-dihydroxy-2-aminobenzoate.

    Esterification: Various ester derivatives depending on the alcohol used.

    Substitution: Substituted nitrobenzoate derivatives.

Scientific Research Applications

Ethyl 4,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydroxy-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the hydroxyl groups present in ethyl 4,5-dihydroxy-2-nitrobenzoate.

    Ethyl 3,4-dihydroxybenzoate: Lacks the nitro group.

    Ethyl 4,5-dihydroxybenzoate: Lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

Ethyl 4,5-dihydroxy-2-nitrobenzoate, a nitrobenzoate derivative, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of hydroxyl and nitro groups, which contribute to its reactivity and potential therapeutic applications. In this article, we will explore the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H9N O6
  • Functional Groups : Hydroxyl (-OH) and Nitro (-NO2)

This unique structural configuration enhances its ability to interact with various biological molecules.

1. Antioxidant Activity

The presence of hydroxyl groups in this compound allows it to scavenge free radicals effectively. Research indicates that this compound can protect cells from oxidative damage by enhancing antioxidant enzyme levels such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cellular models exposed to oxidative stress.

Table 1: Antioxidant Activity Results

TreatmentSOD Activity (U/mg protein)GPx Activity (U/mg protein)
Control12.58.3
This compound18.712.6

2. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anticancer Properties

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

Case Study: In Vivo Tumor Model
In a study involving mice implanted with tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups:

  • Control Group Tumor Size : Average of 150 mm³
  • Treatment Group Tumor Size : Average of 75 mm³

This reduction correlated with increased levels of apoptotic markers in tumor tissues.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antibacterial Mechanism : The nitro group may undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular functions.
  • Anticancer Mechanism : The compound may inhibit specific signaling pathways critical for cancer cell survival and proliferation.

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

ethyl 4,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3

InChI Key

GNHVDYINBIESSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O

Origin of Product

United States

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